Cas no 161979-35-7 ((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester, (4S)-
- N-Boc-S-4-Oxazolidinecarboxylic acid
- (4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
- (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid
- G63290
- (S)-3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid
- SCHEMBL1024057
- 161979-35-7
- (4s)-3-(tert-butoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid
- LFAOMDJJZKWOPH-LURJTMIESA-N
-
- インチ: InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
- InChIKey: LFAOMDJJZKWOPH-LURJTMIESA-N
- SMILES: CC(C)(C)OC(=O)N1COCC1C(=O)O
計算された属性
- 精确分子量: 217.09502258g/mol
- 同位素质量: 217.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 76.1Ų
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-100MG |
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 100MG |
¥ 1,221.00 | 2023-01-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-1G |
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 1g |
¥ 4,884.00 | 2023-01-30 | |
Enamine | BBV-79423478-2.5g |
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 2.5g |
$1770.0 | 2023-10-28 | |
Enamine | BBV-79423478-10g |
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 10g |
$2817.0 | 2023-10-28 | |
Enamine | BBV-79423478-5g |
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 5g |
$2242.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-250MG |
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 250MG |
¥ 1,953.00 | 2023-01-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-10G |
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 10g |
¥ 24,420.00 | 2023-01-30 | |
Enamine | BBV-79423478-10.0g |
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 10.0g |
$2817.0 | 2023-02-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-500MG |
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 500MG |
¥ 3,260.00 | 2023-01-30 | |
Enamine | BBV-79423478-1g |
(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |
161979-35-7 | 95% | 1g |
$854.0 | 2023-10-28 |
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid 関連文献
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acidに関する追加情報
Comprehensive Overview of (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid (CAS No. 161979-35-7)
(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid (CAS No. 161979-35-7) is a chiral oxazolidine derivative widely utilized in pharmaceutical synthesis and asymmetric catalysis. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and carboxylic acid functionality, serves as a critical intermediate in the production of bioactive molecules, particularly in the development of peptidomimetics and enantioselective reactions. Its structural uniqueness, combining a rigid oxazolidine ring with a Boc-protected amine, makes it invaluable for stereocontrolled synthesis.
Recent trends in organic chemistry highlight the growing demand for chiral auxiliaries and building blocks, with (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid gaining attention for its role in green chemistry initiatives. Researchers are exploring its applications in flow chemistry and continuous manufacturing, addressing industry needs for scalable and sustainable processes. The compound’s compatibility with microwave-assisted synthesis further aligns with modern lab efficiency standards, a topic frequently searched in academic and industrial forums.
The oxazolidine core of this compound is pivotal for constructing N-heterocycles, a class of structures prevalent in FDA-approved drugs. Its Boc group offers stability under acidic conditions, a feature often queried in protecting group strategies discussions. Analytical techniques like HPLC and NMR are routinely employed to verify its enantiopurity, a key concern for users sourcing high-quality intermediates. FAQs on platforms like ResearchGate often revolve around its storage conditions (recommended: -20°C under inert gas) and solubility profiles (notable in polar aprotic solvents).
In drug discovery, (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid is leveraged to introduce stereocenters in protease inhibitors and kinase modulators. Its carboxylic acid moiety enables facile conjugation via amide coupling, a reaction type dominating synthetic literature. SEO-optimized queries such as “Boc-oxazolidine applications” or “chiral synthesis with CAS 161979-35-7” reflect user interest in its practical uses. Notably, its low toxicity profile (per REACH guidelines) makes it preferable over metal-based chiral catalysts.
Future prospects for this compound include potential in bioconjugation and PROTAC development, areas trending in medicinal chemistry. Patent analyses reveal its inclusion in routes for anticancer and antiviral agents, aligning with global health priorities. For suppliers, emphasizing batch-to-batch consistency and regulatory compliance (e.g., GMP standards) can enhance market positioning, as these terms rank highly in procurement-related searches.
161979-35-7 ((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid) Related Products
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 572911-11-6(1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))
- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)
- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)
- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)
- 1432679-72-5(3-(Chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)
- 1261998-75-7(3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)
- 893942-07-9(N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1-benzofuran-2-carboxamide)
